
(1-(2',5'-Bis-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)-3-N-allyluracil)-3'-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3Allyl-2’,5’diSilylSpiroU is a synthetic organic compound characterized by its unique spirocyclic structure. This compound has garnered interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of silyl groups and the spirocyclic framework contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3Allyl-2’,5’diSilylSpiroU typically involves multiple steps, starting from readily available precursors. One common approach is the allylation of a suitable enamine or the allylboration of an aldehyde, followed by silylation to introduce the silyl groups. The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the formation of the desired spirocyclic structure .
Industrial Production Methods
Industrial production of 3Allyl-2’,5’diSilylSpiroU may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3Allyl-2’,5’diSilylSpiroU undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The silyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3Allyl-2’,5’diSilylSpiroU. These products can be further utilized in different applications depending on their functional groups .
Scientific Research Applications
3Allyl-2’,5’diSilylSpiroU has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3Allyl-2’,5’diSilylSpiroU involves its interaction with specific molecular targets and pathways. The silyl groups and spirocyclic structure enable the compound to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3Allyl-2’,5’diSilylSpiroV
- 3Allyl-2’,5’diSilylSpiroW
- 3Allyl-2’,5’diSilylSpiroX
Uniqueness
3Allyl-2’,5’diSilylSpiroU stands out due to its specific spirocyclic structure and the presence of two silyl groups, which impart unique chemical properties and reactivity.
Properties
Molecular Formula |
C26H45N3O8SSi2 |
|---|---|
Molecular Weight |
615.9 g/mol |
IUPAC Name |
1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]-3-prop-2-enylpyrimidine-2,4-dione |
InChI |
InChI=1S/C26H45N3O8SSi2/c1-12-14-28-20(30)13-15-29(23(28)31)22-21(36-40(10,11)25(5,6)7)26(18(27)17-38(32,33)37-26)19(35-22)16-34-39(8,9)24(2,3)4/h12-13,15,17,19,21-22H,1,14,16,27H2,2-11H3/t19?,21-,22+,26?/m0/s1 |
InChI Key |
LEMLPGUJAXTVGW-MKCJOVALSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCC1C2([C@H]([C@@H](O1)N3C=CC(=O)N(C3=O)CC=C)O[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O2)N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C2(C(C(O1)N3C=CC(=O)N(C3=O)CC=C)O[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


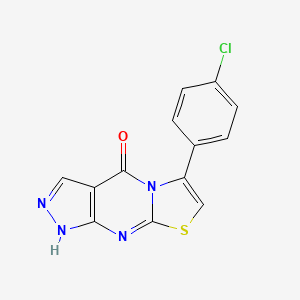
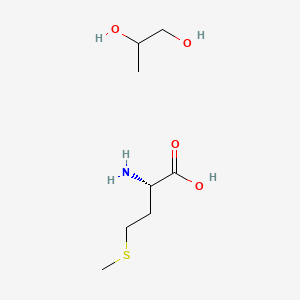
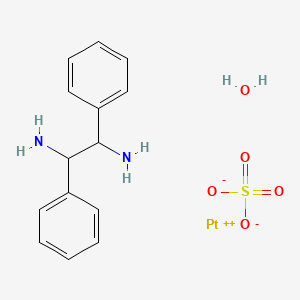




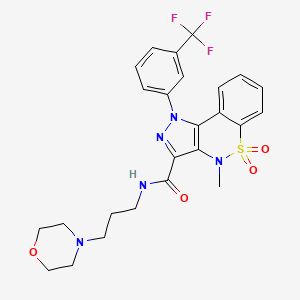
![15-(2-hydroxyethyl)-3,13,15-triazapentacyclo[11.7.0.01,16.02,10.04,9]icosa-2(10),4,6,8,16-pentaen-14-one](/img/structure/B12801978.png)

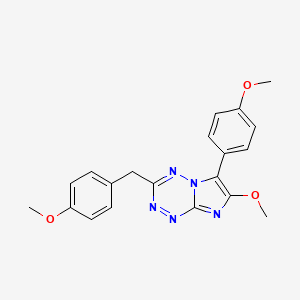
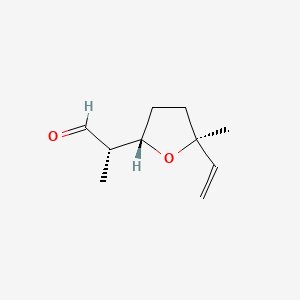
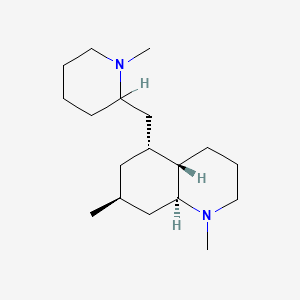
![2-[[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine](/img/structure/B12802012.png)
